molecular formula C18H18Cl2N2O2S B5003841 4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide

4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5003841
M. Wt: 397.3 g/mol
InChI Key: YUFXKHDHSCLSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C18H18Cl2N2O2S It is a member of the benzamide family and contains a butoxy group, a dichlorophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2,3-dichloroaniline in the presence of a base, such as triethylamine, to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dichlorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(2,4-dichlorophenyl)benzamide
  • 4-butoxy-N-(3-chloro-2-methylphenyl)carbamothioyl]benzamide
  • 4-butoxy-N-(2-(2-((3,4-dichlorophenyl)carbamothioyl)hydrazinyl)-2-oxoethyl)benzamide

Uniqueness

4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-11-24-13-9-7-12(8-10-13)17(23)22-18(25)21-15-6-4-5-14(19)16(15)20/h4-10H,2-3,11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFXKHDHSCLSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.